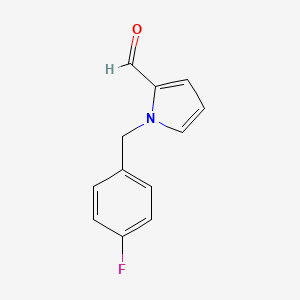

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOPVHUCSSOQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: One-Pot Reduction of 2-(2-Fluorobenzoyl) Malononitrile

Process Summary:

- Step 1: Dissolve 2-(2-fluorobenzoyl) malononitrile in a solvent such as tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide.

- Step 2: Add a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.

- Step 3: Vacuum and nitrogen purge the reaction vessel, then pressurize with hydrogen.

- Step 4: Heat to 45-50 °C and maintain for 8-9 hours for the first reduction reaction.

- Step 5: Cool below 30 °C, filter to remove catalyst.

- Step 6: Add Raney nickel and water, vacuum and nitrogen purge again, pressurize with hydrogen, and maintain at 15-25 °C for 15-16 hours for the second reduction.

- Step 7: Filter to remove Raney nickel, wash with THF, concentrate filtrate under reduced pressure at 40-45 °C until solids appear.

- Step 8: Cool to 30 °C, add a THF-water mixture (1:5 volume ratio), stir for 3-4 hours, filter, wash with water, and dry to obtain the product.

| Parameter | Value/Range |

|---|---|

| Solvent | THF (preferred), others possible |

| Metal catalyst | 10% Pd/C, Pt/C, Pd(OH)2, Zn powder |

| First reduction temperature | 45-50 °C |

| First reduction time | 8-9 hours |

| Second reduction temperature | 15-25 °C |

| Second reduction time | 15-16 hours |

| Raney nickel amount | 3-7% of 2-(2-fluorobenzoyl) malononitrile |

| Purity of final product (HPLC) | 99.49% |

| Yield (molar) | 87.42% |

- One-pot synthesis reduces intermediate isolation steps.

- Environmentally friendly with reduced waste generation.

- High purity and yield suitable for industrial production.

2-(2-fluorobenzoyl) malononitrile → (first reduction) → intermediate → (second reduction) → this compound

Route B: Substitution and Hydrogenation Cyclization

Process Summary:

- Step 1: React 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile in the presence of an alkaline catalyst (e.g., potassium carbonate) in an organic solvent such as ethyl acetate, methyl acetate, or acetone at 40-60 °C for 3-6 hours to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

- Step 2: Subject the intermediate to hydrogenation cyclization using Pd-C catalyst and HZSM-5 molecular sieve in solvents like 1,4-dioxane, methanol, or THF at 60-90 °C under normal pressure for 15-20 hours.

- Step 3: Cool, filter off catalysts, add water to induce crystallization, filter, and dry to obtain the target compound.

| Parameter | Value/Range |

|---|---|

| Alkaline catalyst | K2CO3 (preferred), triethylamine, Na2CO3 |

| Solvent for substitution | Ethyl acetate (preferred), methyl acetate, acetone |

| Substitution temperature | 40-60 °C |

| Substitution time | 3-6 hours |

| Hydrogenation solvent | 1,4-dioxane (preferred), methanol, THF |

| Hydrogenation temperature | 60-90 °C |

| Hydrogenation time | 15-20 hours |

| Catalyst ratio (intermediate:HZSM-5:Pd-C) | 1:0.5-0.8:0.05-0.2 (mass ratio) |

- Shorter synthetic route with only two main steps.

- Lower cost and simpler operation.

- High yield and purity, suitable for scale-up.

2-fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile → (substitution) → 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile → (hydrogenation cyclization) → this compound

Comparative Summary of Preparation Methods

| Feature | Route A (One-Pot Reduction) | Route B (Substitution + Cyclization) |

|---|---|---|

| Number of main steps | Multiple (two reduction steps) | Two main steps |

| Starting materials | 2-(2-fluorobenzoyl) malononitrile | 2-fluoro-alpha-bromoacetophenone, 3-oxo-propionitrile |

| Catalysts | Pd/C, Raney nickel | Pd-C, HZSM-5 molecular sieve |

| Reaction conditions | Hydrogenation under pressure, moderate temperatures | Hydrogenation under normal pressure, moderate temperatures |

| Yield | ~87% | High (exact yield not specified, but reported as high) |

| Purity | >99% (HPLC) | High purity (confirmed by NMR and liquid chromatography) |

| Environmental impact | Reduced waste, one-pot process | Simple operation, less solvent waste |

| Industrial suitability | Suitable | Suitable |

Research Findings and Analytical Data

- Purity and Identity Confirmation: Both methods report high purity (>99%) confirmed by high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).

- Reaction Monitoring: Completion of reactions is monitored by sampling and analyzing residual starting materials and intermediates, ensuring less than 0.5% residuals for high product quality.

- Solvent and Catalyst Optimization: Selection of solvents and catalysts is critical for reaction efficiency and environmental considerations.

- Scalability: Both methods have been demonstrated with gram-scale reactions and are designed for industrial mass production with cost and waste reduction in mind.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products:

Oxidation: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carboxylic acid

Reduction: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-methanol

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Agents

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that enhance biological activity, particularly against neurological disorders. The fluorobenzyl group increases binding affinity to target receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, facilitating enzyme inhibition or receptor modulation .

Case Studies

Recent studies have demonstrated the compound's efficacy in targeting specific enzymes involved in disease pathways. For example, its derivatives have shown promising results in inhibiting enzymes related to neurodegenerative diseases .

Materials Science

Organic Semiconductors

In materials science, this compound is explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Application | Description |

|---|---|

| OLEDs | Utilized for light emission due to its electronic properties. |

| OPVs | Acts as a material for converting solar energy into electricity. |

Biological Studies

Enzyme Inhibitors and Receptor Modulators

This compound is employed in biological studies to investigate enzyme interactions and receptor binding. Its ability to modify the activity of enzymes makes it valuable in drug discovery processes .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 6.25 µg/mL | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 µg/mL | Staphylococcus aureus |

Mechanism of Action

The mechanism by which 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -F, -NO₂, -Cl) increase the electrophilicity of the aldehyde, enhancing reactivity in Schiff base formation or nucleophilic additions .

- Steric effects : Bulky substituents (e.g., 4-isopropylbenzyl in pyrazole analogs) improve antimicrobial activity, suggesting that similar modifications in pyrrole derivatives could enhance bioactivity .

Biological Activity

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential as a pharmaceutical agent.

Chemical Structure and Properties

This compound features a pyrrole ring, a fluorobenzyl substituent, and an aldehyde functional group. This combination contributes to its reactivity and interaction with biological targets. The fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of various biological pathways. This mechanism is particularly relevant in the context of drug design for neurological disorders and antimicrobial agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Antibacterial Activity : The compound has shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In addition to antibacterial properties, the compound exhibits antifungal activity, making it a candidate for further development as an antifungal agent .

Case Studies

Several case studies have investigated the structure-activity relationship (SAR) of pyrrole derivatives, including this compound:

- A study focused on the synthesis of pyrrole-2-carboxamides indicated that modifications in substituents significantly influence anti-tuberculosis (anti-TB) activity. Compounds with fluorophenyl moieties exhibited potent anti-TB activities with MIC values less than 0.016 μg/mL .

- Another investigation into pyrrole derivatives revealed that certain structural modifications could enhance cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Lacks the pyrrole ring and aldehyde group | Moderate antibacterial activity |

| 4-Fluorobenzaldehyde | Contains the fluorobenzyl group but lacks pyrrole | Lower activity compared |

| 1-(3-Fluorobenzyl)-pyrrole | Similar structure but different substitution pattern | Varies based on substitutions |

The distinct combination of the fluorobenzyl group, pyrrole ring, and aldehyde functional group in this compound imparts unique chemical reactivity and biological activity compared to these related compounds.

Q & A

Basic: What are the common synthetic routes for 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde?

Answer:

The compound is typically synthesized via the Clausson-Kaas pyrrole synthesis (a classical method for pyrrole derivatives), involving condensation of amines with carbonyl compounds. For analogs, multi-step routes are employed, such as:

- Step 1 : Alkylation of pyrrole-2-carbaldehyde with 4-fluorobenzyl bromide under basic conditions.

- Step 2 : Purification via column chromatography (commonly using silica gel) to achieve >95% purity .

- Key Optimization : Use of anhydrous solvents (e.g., DMF or THF) and controlled temperature (0–25°C) to minimize side reactions. Reference yields for structurally similar compounds range from 85% to 98%, depending on reaction scale and purification methods .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Key signals include the aldehyde proton (δ ~9.6 ppm) and aromatic protons from the 4-fluorobenzyl group (δ ~7.2–7.4 ppm). Splitting patterns help confirm substitution positions .

- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1660 cm⁻¹) and C-F (aromatic, ~1220 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 201.2 for C₁₂H₁₀FNO) confirm molecular weight .

Basic: What safety protocols are essential for handling this compound?

Answer:

- GHS Hazard Codes : H302 (harmful if swallowed). Use PPE (gloves, lab coat) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers, away from ignition sources .

- Emergency Measures : In case of ingestion, seek medical attention and provide the Safety Data Sheet (SDS) .

Advanced: How can researchers resolve conflicting spectroscopic data for this compound?

Answer:

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-(4-bromophenyl)-1H-pyrrole derivatives) to identify discrepancies in chemical shifts or splitting patterns .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR spectra and validate experimental data .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced: What strategies optimize synthetic yield in multi-step syntheses?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps; for example, Suzuki-Miyaura reactions for aryl substitutions can improve efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures reduce decomposition .

- Work-Up Refinement : Use aqueous extraction (e.g., NaHCO₃ for acid removal) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How does the 4-fluorobenzyl substituent influence biological activity in drug discovery?

Answer:

- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the aldehyde group, enhancing reactivity in Schiff base formation (relevant for antimicrobial or anticancer agents) .

- Structure-Activity Relationship (SAR) : Analog studies (e.g., pyrazole-4-carbaldehyde derivatives) show that fluorinated aryl groups improve metabolic stability and target binding .

- Experimental Design : Test analogs with substituents (e.g., -NO₂, -CH₃) on the benzyl ring to isolate electronic vs. steric effects .

Advanced: How should researchers design experiments to analyze data contradictions in published synthesis yields?

Answer:

- Controlled Replication : Repeat reported methods (e.g., from ) under identical conditions (solvent, temperature) to verify yields.

- Parameter Variation : Systematically alter one variable (e.g., reaction time or catalyst loading) to identify critical factors.

- Analytical Validation : Use HPLC to quantify purity and GC-MS to detect side products (e.g., over-alkylation byproducts) .

Advanced: What methodologies assess the compound’s potential as a pharmacophore in medicinal chemistry?

Answer:

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .

- Molecular Docking : Simulate interactions with target enzymes (e.g., HIV-1 integrase or bacterial dihydrofolate reductase) using AutoDock .

- Metabolic Stability : Use liver microsome models to evaluate CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.